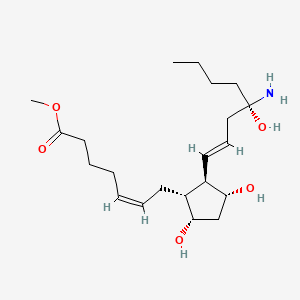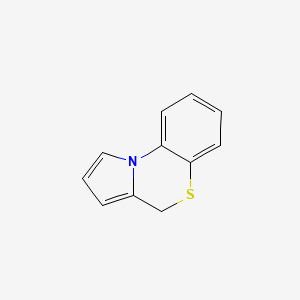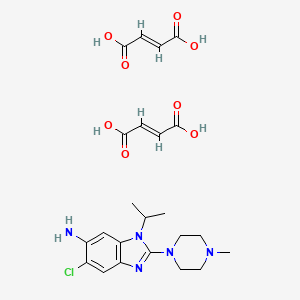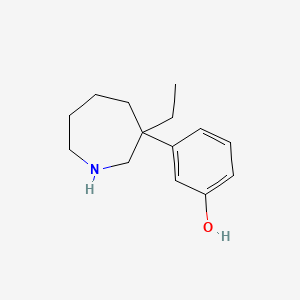![molecular formula C14H19ClN2O3 B1238487 2-(dimethylamino)ethyl 2-[(Z)-1-(4-chlorophenyl)ethylideneamino]oxyacetate](/img/structure/B1238487.png)
2-(dimethylamino)ethyl 2-[(Z)-1-(4-chlorophenyl)ethylideneamino]oxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a p-chloro-alpha-methylbenzylidene group and a 2-(dimethylamino)ethyl ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the p-chloro-alpha-methylbenzylidene intermediate: This step involves the reaction of p-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the p-chloro-alpha-methylbenzylidene intermediate.
Amination: The intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.
Esterification: The oxime is subsequently esterified with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of [((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of key pathways: The compound may inhibit key biochemical pathways, such as those involved in cell proliferation or signal transduction, resulting in therapeutic effects.
相似化合物的比较
[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester: can be compared with other similar compounds, such as:
[(alphaE)-p-Chloro-alpha-methylbenzylidene]amino]oxy]acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a 2-(dimethylamino)ethyl ester group.
[(alphaE)-p-Chloro-alpha-methylbenzylidene]amino]oxy]acetic acid methyl ester: Similar structure but with a methyl ester group instead of a 2-(dimethylamino)ethyl ester group.
The uniqueness of [((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester lies in its specific functional groups, which impart distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C14H19ClN2O3 |
|---|---|
分子量 |
298.76 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2-[(Z)-1-(4-chlorophenyl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C14H19ClN2O3/c1-11(12-4-6-13(15)7-5-12)16-20-10-14(18)19-9-8-17(2)3/h4-7H,8-10H2,1-3H3/b16-11- |
InChI 键 |
TXUGZLRUFAAHAO-WJDWOHSUSA-N |
手性 SMILES |
C/C(=N/OCC(=O)OCCN(C)C)/C1=CC=C(C=C1)Cl |
规范 SMILES |
CC(=NOCC(=O)OCCN(C)C)C1=CC=C(C=C1)Cl |
同义词 |
cloximate cloximate hydrochloride cloximate monohydrochloride, (E)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-(4-methylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1238406.png)
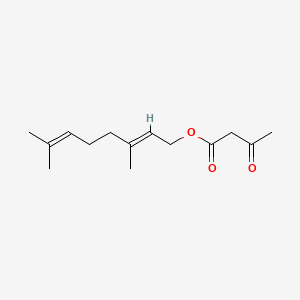

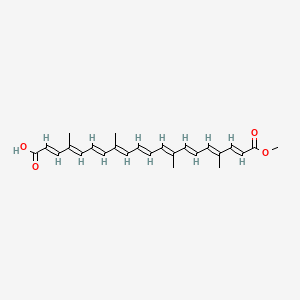

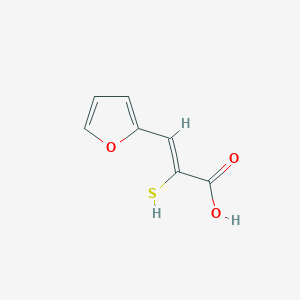


![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)
